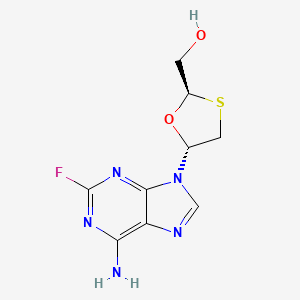
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base, making it a valuable molecule in the development of antiviral drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- typically involves multiple steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a cyclization reaction involving a thiol and an epoxide under basic conditions.
Attachment of the Purine Base: The purine base, specifically 6-amino-2-fluoro-9H-purine, is attached to the oxathiolane ring via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group on the oxathiolane ring, facilitating the nucleophilic attack on the purine base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the purine base or the oxathiolane ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and various substituted purine analogs.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It is a key intermediate in the synthesis of antiviral drugs, particularly those targeting viral DNA polymerases.
Industry: The compound is used in the development of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- involves its incorporation into viral DNA by viral DNA polymerases. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another antiviral compound that targets viral DNA polymerases but lacks the oxathiolane ring.
Ganciclovir: Similar to acyclovir but with a different side chain, leading to different pharmacokinetic properties.
Lamivudine: Contains a similar oxathiolane ring but targets reverse transcriptase in HIV rather than DNA polymerases in other viruses.
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- is unique due to its specific structure, which combines an oxathiolane ring with a fluorinated purine base. This combination enhances its stability and efficacy as an antiviral agent, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
145986-42-1 |
|---|---|
Molekularformel |
C9H10FN5O2S |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
[(2R,5R)-5-(6-amino-2-fluoropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10FN5O2S/c10-9-13-7(11)6-8(14-9)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5-/m1/s1 |
InChI-Schlüssel |
FHYHYXRPVWILHN-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


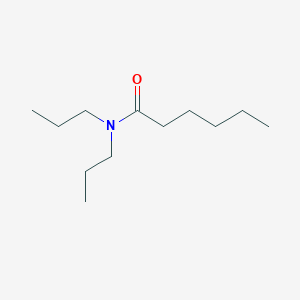
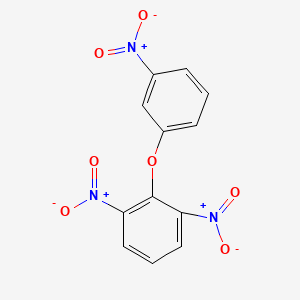
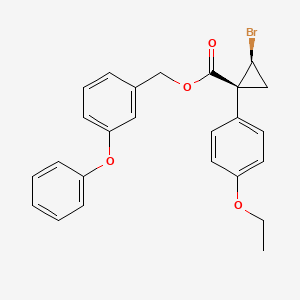
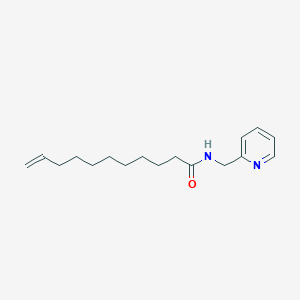
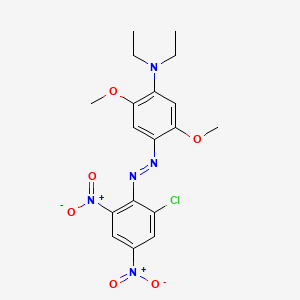
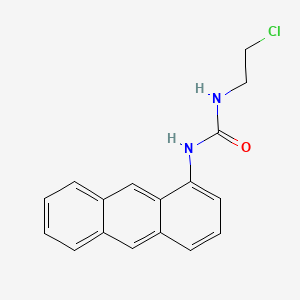
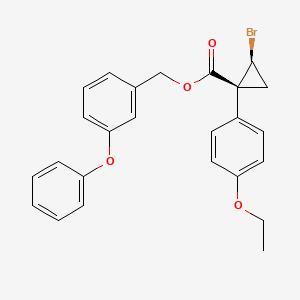

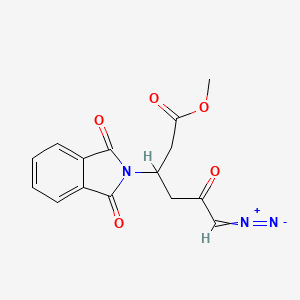
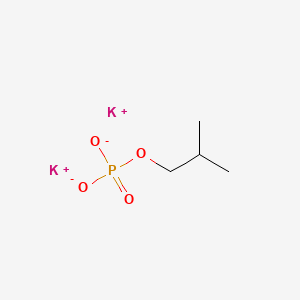

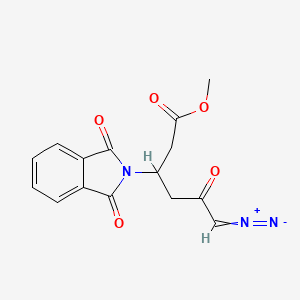
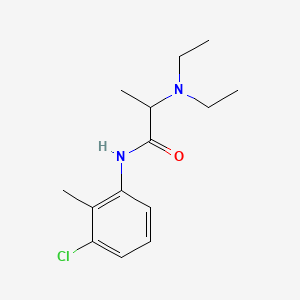
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)
